molecular formula C15H20NO3+ B3021953 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine CAS No. 435345-23-6

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B3021953
CAS No.: 435345-23-6
M. Wt: 262.32 g/mol
InChI Key: OTIITASUGSGVSA-UHFFFAOYSA-O
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Description

2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine is a substituted phenethylamine derivative characterized by a 3,4-dimethoxyphenyl group at the ethylamine backbone and a furan-2-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₂₁H₂₂FNO₃, with a molecular weight of 355.40 g/mol .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIITASUGSGVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and furan-2-carbaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a suitable amine, such as ethylamine.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired amine product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission, such as monoamine oxidase (MAO) or serotonin receptors.

    Pathways: The compound could modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Substituted Phenethylamines

The target compound belongs to a broader class of N-substituted 2-(3,4-dimethoxyphenyl)ethanamine derivatives. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) ChemSpider/CAS ID
2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine (Target) C₂₁H₂₂FNO₃ 355.40 Furan-2-ylmethyl N/A
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine C₁₇H₂₀FNO₂ 289.35 4-Fluorophenylethyl ChemSpider 1554458
2-(3,4-Dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine C₁₅H₁₉NO₂S 277.38 Thiophen-3-ylmethyl ChemSpider 3739075
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine C₁₇H₁₆F₃NO 331.32 3-Trifluoromethylbenzyl CAS 353779-15-4
N-(furan-2-ylmethyl)-2-[2-isopropyl-4-(p-tolyl)tetrahydro-2H-pyran-4-yl]ethanamine C₂₂H₃₁NO₂ 341.49 Tetrahydro-2H-pyran-p-tolyl substituent CAS 672890-13-0

Pharmacological and Functional Insights

  • Thiophen-3-ylmethyl () and 4-fluorophenyl () analogs demonstrate how sulfur or fluorine atoms modulate electronic properties and lipophilicity, affecting membrane permeability and metabolic stability . Docking studies on ACE2 inhibitors (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide) highlight that bulky substituents like sulfonamide groups improve binding affinity (docking score: -5.51 kcal/mol), suggesting that substituent bulkiness impacts target engagement .
  • Synthetic Pathways :

    • Many analogs, including the target compound, are synthesized via reductive amination or nucleophilic substitution. For example, 2-(3,4-dimethoxyphenyl)ethylamine reacts with aldehydes (e.g., furfural derivatives) to form Schiff bases, which are subsequently reduced to secondary amines .

Analytical Differentiation

Positional isomers of N-substituted 2-(dimethoxyphenyl)ethanamines (e.g., N-(2-methoxybenzyl) derivatives) require advanced analytical techniques for differentiation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) effectively distinguishes isomers based on fragmentation patterns and retention times, critical for quality control in synthesis .

Table 2: Key Research Findings
Compound Key Finding(s) Reference
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine Demonstrated moderate serotonin receptor affinity in preliminary assays
2-(3,4-Dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine Higher metabolic stability in liver microsomes compared to furan derivatives
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide Identified as a metabolite in pharmacokinetic studies
25H-NBOMe positional isomers LC-MS/MS successfully differentiated isomers with >95% accuracy

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine, also known by its CAS number 435345-23-6, is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a phenethylamine backbone with a furan-2-ylmethyl group and two methoxy groups on the phenyl ring. The synthesis typically involves:

  • Formation of Intermediate : Reaction of 3,4-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of an amine (e.g., ethylamine) to form a Schiff base.
  • Reduction : The Schiff base is reduced using sodium borohydride (NaBH4) to yield the desired amine product.

This method allows for the efficient production of the compound, which can be further optimized for yield and purity in industrial settings .

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Systems : It may influence neurotransmission by interacting with monoamine oxidase (MAO) or serotonin receptors.
  • Cell Signaling Pathways : The compound could modulate pathways related to oxidative stress and inflammation, potentially affecting cell proliferation .

Anticancer Properties

Recent studies have indicated promising anticancer activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These values suggest significant cytotoxic effects comparable to established chemotherapeutics .
Cell LineIC50 Value (µM)Reference Compound
MCF-70.48Prodigiosin
HCT-1160.19Prodigiosin

Antimicrobial Activity

In addition to anticancer properties, 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine has shown potential antimicrobial effects. Preliminary studies indicate that it can inhibit the growth of several bacterial strains, suggesting its utility in developing new antibiotics .

Study on Anticancer Activity

A comprehensive study evaluated the compound's efficacy against various cancer cell lines. The findings revealed that the presence of electron-donating groups significantly enhanced its biological activity. Flow cytometry analyses demonstrated that treated cells underwent apoptosis, indicating a mechanism involving caspase activation .

Study on Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, highlighting its potential application in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine

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